molecular formula C10H12BrNO3S B13921565 Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Cat. No.: B13921565
M. Wt: 306.18 g/mol
InChI Key: JBMJZMRZYWGNHL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate reagents to form the desired ester and amide functionalities. One common method involves the use of methyl chloroformate and a suitable amine under basic conditions to achieve the esterification and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoate
  • Methyl 2-(5-fluorothiophene-2-carboxamido)-2-methylpropanoate
  • Methyl 2-(5-iodothiophene-2-carboxamido)-2-methylpropanoate

Uniqueness

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13)

InChI Key

JBMJZMRZYWGNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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